molecular formula C12H15ClN2O3 B15314899 (Butylcarbamoyl)methyl 6-chloropyridine-3-carboxylate

(Butylcarbamoyl)methyl 6-chloropyridine-3-carboxylate

Cat. No.: B15314899
M. Wt: 270.71 g/mol
InChI Key: JBTFTUZOZNSZMJ-UHFFFAOYSA-N
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Description

(Butylcarbamoyl)methyl 6-chloropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a butylcarbamoyl group attached to a methyl group, which is further connected to a 6-chloropyridine-3-carboxylate moiety. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butylcarbamoyl)methyl 6-chloropyridine-3-carboxylate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the butyl isocyanate on the carboxylic acid group, leading to the formation of the carbamoyl intermediate, which subsequently reacts with the methyl group to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and residence time, ensuring high yield and purity of the product. The use of continuous flow reactors also minimizes the risk of side reactions and allows for efficient heat and mass transfer.

Chemical Reactions Analysis

Types of Reactions

(Butylcarbamoyl)methyl 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(Butylcarbamoyl)methyl 6-chloropyridine-3-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Butylcarbamoyl)methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloropyridine-3-carboxylate
  • Ethyl 6-chloropyridine-3-carboxylate
  • 6-Bromopyridine-3-carboxylic acid

Uniqueness

(Butylcarbamoyl)methyl 6-chloropyridine-3-carboxylate is unique due to the presence of the butylcarbamoyl group, which imparts specific chemical and biological properties to the compound

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

[2-(butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate

InChI

InChI=1S/C12H15ClN2O3/c1-2-3-6-14-11(16)8-18-12(17)9-4-5-10(13)15-7-9/h4-5,7H,2-3,6,8H2,1H3,(H,14,16)

InChI Key

JBTFTUZOZNSZMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)COC(=O)C1=CN=C(C=C1)Cl

Origin of Product

United States

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